molecular formula C14H10N2O B8276694 3-Formyl-1-phenylindazole

3-Formyl-1-phenylindazole

Cat. No. B8276694
M. Wt: 222.24 g/mol
InChI Key: KHAMHKVKTPRQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Formyl-1-phenylindazole is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1-phenylindazole-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-10-13-12-8-4-5-9-14(12)16(15-13)11-6-2-1-3-7-11/h1-10H

InChI Key

KHAMHKVKTPRQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (40 mL) of methyl 1-phenyl-1H-indazole-3-carboxylate (2.25 g) synthesized above in tetrahydrofuran was added dropwise 1.5M diisobutylaluminum hydride toluene solution (26.7 mL) at 0° C., and the mixture was stirred for 1 hr. 1N Hydrochloric acid was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with 1N hydrochloric acid and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a colorless oil. To a solution of the obtained oil in tetrahydrofuran (40 mL) was added active manganese dioxide (8.00 g), and the mixture was stirred at 50° C. for 5 hr. Active manganese dioxide (1.00 g) was additionally added, and the mixture was stirred at 50° C. for 1 hr. Manganese dioxide was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=3:17, volume ratio) to give the title object compound (926 mg, 47%) as a pale-yellow oil.
Name
methyl 1-phenyl-1H-indazole-3-carboxylate
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
26.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
8 g
Type
catalyst
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Five
Yield
47%

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